molecular formula C12H16ClNO3 B13789418 tert-Butyl 4-chloro-2-methoxyphenylcarbamate

tert-Butyl 4-chloro-2-methoxyphenylcarbamate

Cat. No.: B13789418
M. Wt: 257.71 g/mol
InChI Key: HMZLLBSZIVWLTD-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloro-2-methoxyphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro substituent, and a methoxy group attached to a phenyl ring, which is further connected to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-chloro-2-methoxyphenylcarbamate typically involves the reaction of 4-chloro-2-methoxyaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-chloro-2-methoxyphenylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carbamate moiety can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of 4-azido-2-methoxyphenylcarbamate or 4-thiocyanato-2-methoxyphenylcarbamate.

    Oxidation: Formation of 4-chloro-2-methoxybenzoic acid.

    Reduction: Formation of 4-chloro-2-methoxyaniline.

Scientific Research Applications

tert-Butyl 4-chloro-2-methoxyphenylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-2-methoxyphenylcarbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-methoxyphenylcarbamate
  • tert-Butyl 4-chlorophenylcarbamate
  • tert-Butyl 2-methoxyphenylcarbamate

Uniqueness

tert-Butyl 4-chloro-2-methoxyphenylcarbamate is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. This combination of functional groups can influence the compound’s reactivity and biological activity, making it distinct from other similar carbamates.

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

tert-butyl N-(4-chloro-2-methoxyphenyl)carbamate

InChI

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15)

InChI Key

HMZLLBSZIVWLTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)OC

Origin of Product

United States

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